molecular formula C17H20N2O4 B1532295 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid CAS No. 1161787-87-6

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1532295
M. Wt: 316.35 g/mol
InChI Key: ZHFKFVXDOBTIEP-KGLIPLIRSA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid, also known as tert-Butoxycarbonyl-3-cyanophenylpyrrolidine-3-carboxylic acid (TBCPCA), is a versatile organic compound with many potential applications in scientific research. TBCPCA is a type of carboxylic acid, which is composed of a carboxyl group and a pyrrolidine ring, and is commonly used as a reagent in organic synthesis. This compound is used in a variety of scientific research applications, including drug discovery, protein engineering, and biochemistry.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Drug Metabolism Studies : A study investigating the CYP2C8- and CYP3A-mediated C-demethylation of a prostaglandin E2 agonist highlights the role of tert-butyl moieties in drug metabolism. This research provides insights into the metabolic pathways and potential interactions of drugs containing tert-butyl groups like the compound (Prakash et al., 2008).

  • Crystal Structure Analysis : The crystal structure of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, a compound structurally related to the query molecule, was analyzed to understand its conformation and intermolecular interactions. This study contributes to the design of new compounds with specific physical and chemical properties (Rajalakshmi et al., 2013).

  • Condensation Reactions : Research on the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides in the presence of di-tert-butyl dicarbonate (Boc2O) has expanded the toolbox for synthesizing a wide range of acylated nitrogen compounds. This methodological advancement is significant for developing pharmaceuticals and other nitrogen-containing organic compounds (Umehara et al., 2016).

Material Science Applications

  • Polyamide Synthesis : The synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate the utility of tert-butyl groups in developing new polymeric materials with desirable thermal and mechanical properties (Hsiao et al., 2000).

  • Polymer Film Properties : A study on new soluble polyamides derived from 1,1-bis[4-(4-carboxyphenoxy)phenyl]-4-tert-butylcyclohexane and various diamines highlights the role of tert-butyl groups in enhancing polymer solubility and thermal stability, leading to the production of transparent, tough, and flexible films (Liaw et al., 2000).

properties

IUPAC Name

(3R,4S)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKFVXDOBTIEP-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676610
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1161787-87-6
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

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